molecular formula C9H14O4 B13802490 2-Methyl-2-butene-1,4-diyl diacetate CAS No. 59054-99-8

2-Methyl-2-butene-1,4-diyl diacetate

Cat. No.: B13802490
CAS No.: 59054-99-8
M. Wt: 186.20 g/mol
InChI Key: LJPNEMAMFITRSO-QPJJXVBHSA-N
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Description

2-Methyl-2-butene-1,4-diyl diacetate is an organic compound with the molecular formula C9H14O4. It is a diacetate ester derived from 2-methyl-2-butene-1,4-diol. This compound is known for its applications in organic synthesis and polymer chemistry due to its functional groups and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-butene-1,4-diyl diacetate can be synthesized through the esterification of 2-methyl-2-butene-1,4-diol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the diol and acetic anhydride are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-butene-1,4-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2-Methyl-2-butene-1,4-diol and acetic acid.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-2-butene-1,4-diyl diacetate involves its reactivity with nucleophiles and electrophiles due to the presence of ester groups. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon of the ester, leading to the formation of new products . The molecular targets and pathways involved depend on the specific reactions and conditions used.

Properties

CAS No.

59054-99-8

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

[(E)-4-acetyloxy-3-methylbut-2-enyl] acetate

InChI

InChI=1S/C9H14O4/c1-7(6-13-9(3)11)4-5-12-8(2)10/h4H,5-6H2,1-3H3/b7-4+

InChI Key

LJPNEMAMFITRSO-QPJJXVBHSA-N

Isomeric SMILES

C/C(=C\COC(=O)C)/COC(=O)C

Canonical SMILES

CC(=CCOC(=O)C)COC(=O)C

Origin of Product

United States

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